molecular formula C11H14ClN3S B1429445 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride CAS No. 1420967-67-4

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1429445
CAS No.: 1420967-67-4
M. Wt: 255.77 g/mol
InChI Key: SNBBCCNJWAHPOU-UHFFFAOYSA-N
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Description

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that features both a benzimidazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride typically involves the formation of the benzimidazole core followed by the introduction of the pyrrolidine moiety. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The pyrrolidine ring can then be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of transition metal catalysts in the formation of the benzimidazole ring can significantly enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the pyrrolidine ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzimidazole ring .

Scientific Research Applications

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole
  • 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole sulfate
  • 2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole nitrate

Uniqueness

2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride is unique due to its specific combination of the benzimidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-pyrrolidin-3-ylsulfanyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(14-10)15-8-5-6-12-7-8;/h1-4,8,12H,5-7H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBBCCNJWAHPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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